3-Fluoro-N-(4-fluorobenzyl)aniline
Description
3-Fluoro-N-(4-fluorobenzyl)aniline (CAS: 1019613-18-3) is a fluorinated aromatic amine characterized by two distinct fluorinated aromatic rings: a 3-fluoro-substituted aniline moiety and a 4-fluorobenzyl group. It is synthesized via reductive amination of aniline with 4-fluorobenzaldehyde using a Pd/NiO catalyst under hydrogen, achieving a 97% isolated yield . Key spectral data include:
Properties
IUPAC Name |
3-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWHCAHRSXJDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-fluorobenzyl)aniline typically involves the reaction of 3-fluoroaniline with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(4-fluorobenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- Description : 3-Fluoro-N-(4-fluorobenzyl)aniline serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications, making it valuable in the production of pharmaceuticals and agrochemicals.
- Reactions : It can participate in nucleophilic substitution reactions, forming derivatives that may exhibit enhanced properties or biological activities.
Biological Research
Potential Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. Research indicates that similar compounds with C=N linkages show notable antibacterial effects against pathogenic bacteria.
- Anticancer Activity : Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involves targeting specific signaling pathways, indicating potential therapeutic applications in oncology.
Medicinal Chemistry
Drug Development
- Pharmacokinetic Properties : The incorporation of fluorine atoms can improve the pharmacokinetic properties of drug candidates derived from this compound. This enhancement can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.
- Mechanism of Action : The compound's mechanism likely involves interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. This property is crucial for designing effective therapeutic agents.
Industrial Applications
Production of Specialty Chemicals
- Dyes and Pigments : this compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.
- Advanced Materials : It contributes to the development of materials with high thermal stability and resistance to degradation, enhancing the performance of various industrial products.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Chemical Synthesis | Intermediate for synthesizing complex fluorinated compounds | Used in organic synthesis reactions |
| Biological Research | Investigated for antimicrobial and anticancer properties | Exhibits potential antibacterial effects; induces apoptosis |
| Medicinal Chemistry | Enhances pharmacokinetic properties in drug development | Modulates enzyme/receptor activity |
| Industrial Applications | Utilized in producing dyes, pigments, and advanced materials | Contributes to high-performance materials |
Case Studies
-
Antibacterial Activity Study
- A study explored the antibacterial properties of similar Schiff base compounds derived from fluorinated anilines. Results indicated significant activity against common pathogens, suggesting that this compound could exhibit similar effects due to its structural characteristics.
-
Anticancer Properties Investigation
- Research on aniline oxide derivatives revealed their ability to target specific cancer cell signaling pathways. This study highlighted the potential of this compound as a candidate for anticancer drug development.
-
Pharmacokinetic Studies
- Investigations into the pharmacokinetic profiles of fluorinated compounds have shown that the presence of fluorine can lead to improved bioavailability and metabolic stability. These findings support ongoing research into drug candidates based on this compound.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers: Fluorine Position Variations
3-Fluoro-N-(3-fluorobenzyl)aniline (CAS: 637744-58-2)
- Structure : Fluorine at the 3-position on both the aniline and benzyl groups.
- Synthesis : Similar reductive amination as the parent compound but using 3-fluorobenzaldehyde.
- Properties : Exhibits overlapping ¹H NMR signals in aromatic regions due to scalar couplings, complicating spectral analysis .
- Applications: Potential intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
3-Fluoro-N-(2-fluorobenzyl)aniline (CAS: 1019518-40-1)
Substituted Derivatives: Functional Group Variations
N-(4-Fluorobenzyl)-3-methoxy-N-((4-phenylthiazol-2-yl)methyl)aniline
- Structure : Incorporates a methoxy group on the aniline ring and a thiazole-methyl substituent.
- Synthesis : Prepared via alkylation of 3-methoxyaniline derivatives, yielding 64.1% as a colorless oil .
- Applications : Likely explored for bioactivity due to the thiazole moiety, a common pharmacophore .
4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1021079-93-5)
- Structure : Methyl group at the 2-position on the aniline ring.
Halogenated Analogs
3-Chloro-N-(4-fluorobenzyl)aniline (CAS: 1019612-70-4)
- Structure : Chlorine replaces fluorine at the 3-position on the aniline ring.
- Synthesis : Similar reductive amination using 3-chloroaniline.
- Reactivity : Chlorine’s electron-withdrawing effect may alter reactivity in cross-coupling reactions .
2,3-Dichloro-N-(4-fluorobenzyl)aniline (CAS: 1036453-69-6)
Physicochemical and Spectral Properties
Key Findings and Implications
Fluorine Position : The 4-fluorobenzyl group in the parent compound offers balanced electronic effects, whereas 2- or 3-fluoro analogs face steric or electronic challenges .
Stability : Rapid decomposition in CDCl₃ for the parent compound contrasts with the stability of methyl- or chloro-substituted analogs, suggesting solvent compatibility varies with substituents .
Synthetic Flexibility : Reductive amination (Pd/NiO or NaBH₄/I₂) is a versatile route for derivatives, enabling scalable production .
Biological Activity
3-Fluoro-N-(4-fluorobenzyl)aniline is a fluorinated aniline compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The presence of fluorine atoms in this compound significantly influences its chemical reactivity and biological properties. The two fluorine substituents enhance the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.
Biological Activity Overview
The biological activities of this compound have been investigated across several domains:
- Anticancer Activity : Research indicates that this compound may exhibit potential anticancer properties. For instance, studies have shown that structurally similar compounds with fluorinated moieties can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Its minimum inhibitory concentrations (MICs) suggest moderate to high activity against these organisms .
- Anti-inflammatory Effects : Some studies indicate that derivatives of this compound may modulate inflammatory pathways, potentially acting as anti-inflammatory agents .
The mechanism of action for this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluorine atoms enhance selectivity and binding affinity towards certain proteins, which may lead to altered gene expression and cellular responses.
Case Studies
-
Anticancer Activity Study :
- In a study examining the effects of various anilines on cancer cell lines, this compound demonstrated IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation :
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
